molecular formula C20H21NO3 B1370827 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid CAS No. 136080-23-4

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Cat. No.: B1370827
CAS No.: 136080-23-4
M. Wt: 323.4 g/mol
InChI Key: WQBTUXWUZRRHLM-UHFFFAOYSA-N
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Description

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C₂₀H₂₁NO₃. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with benzoyl and benzyl groups, which contribute to its unique chemical properties .

Scientific Research Applications

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information available indicates that 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Preparation Methods

The synthesis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various chemical syntheses.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and benzyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are essential for its activity .

Comparison with Similar Compounds

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-benzoyl-4-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-18(17-9-5-2-6-10-17)21-13-11-20(12-14-21,19(23)24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBTUXWUZRRHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10.7 g (26 mmoles) crude ethyl 1-benzoyl-4-(phenylmethyl)-4-piperidinecarboxylate was added a solution of 14.6 g (130 mmoles) potassium tert-butoxide in 130 ml dimethyl sulfoxide. The resulting purple solution was stirred 2 hours to give a dark orange solution. The solution was poured into 500 ml rapidly stirred ice-water and acidified with 12 ml concentrated hydrochloric acid. The resulting white precipitate was filtered off, washed with 3×20 ml cold water, then dissolved in 200 ml ether. The ether solution was washed with 3×20 ml water, and brine, dried, and the solvent was removed in vacuo to give a pale yellow foam. The product was recrystallized from ether to give 6.63 g (75%) product, m.p. 183°-189° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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